N,N-Bis(2-chloroethyl)-3-iodoaniline

Description

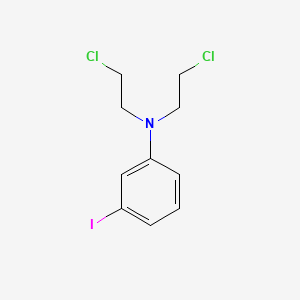

N,N-Bis(2-chloroethyl)-3-iodoaniline (CAS: 24813-14-7) is a halogenated aniline derivative with the molecular formula C₁₄H₁₁Cl₂IN. Structurally, it features a central aniline ring substituted with an iodine atom at the 3-position and two 2-chloroethyl groups attached to the nitrogen atom.

Limited experimental data are available for this compound, but its structural analogs (e.g., nitrogen mustards and bis-chloroethyl derivatives) suggest applications in medicinal chemistry, particularly as alkylating agents. The iodine substituent may enhance its utility in radiolabeling or as a heavy-atom marker in crystallography .

Properties

CAS No. |

24813-14-7 |

|---|---|

Molecular Formula |

C10H12Cl2IN |

Molecular Weight |

344.02 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-3-iodoaniline |

InChI |

InChI=1S/C10H12Cl2IN/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 |

InChI Key |

RNQWYXRALUGKFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC(=C1)I)N(CCCl)CCCl |

Other CAS No. |

24813-14-7 |

Synonyms |

N,N-bis(2-chloroethyl)-3-iodoaniline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Bis(2-chloroethyl)-3-iodoaniline with structurally or functionally related compounds, emphasizing key differences in substituents, reactivity, and applications:

Key Structural and Functional Differences

- Halogen Substituents : The iodine atom in This compound contrasts with chlorine in HN1 or methoxy groups in N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline . Iodine’s larger atomic radius may reduce nucleophilic substitution rates compared to chlorine but improve stability in certain solvents .

- Alkylating Potential: All bis-chloroethyl compounds act as alkylators, but HN1 and aldophosphamide exhibit higher cytotoxicity due to efficient DNA crosslinking.

- Applications : While HN1 is a chemical warfare agent, This compound ’s iodine suggests niche roles in radiopharmaceuticals or as a synthetic intermediate for iodinated probes .

Stability and Handling

- This compound: Limited stability data; likely sensitive to light/moisture due to iodine and chloroethyl groups. Store inert conditions .

- N,N-Bis(2-hydroxyethyl)-3-chloroaniline : Stable under ambient conditions but incompatible with oxidizers (risk of HCl release) .

- HN1 : Degrades rapidly in alkaline environments; requires airtight storage .

Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.